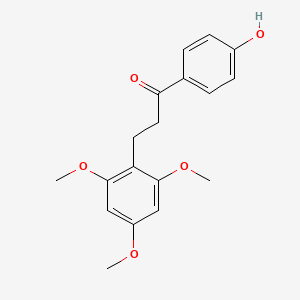

Loureirin B

Description

This compound has been reported in Garcinia dulcis with data available.

component of dragon's blood resin

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRAPVRYLGYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152460 | |

| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-90-0 | |

| Record name | Loureirin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loureirin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOUREIRIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Loureirin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B is a flavonoid, specifically a dihydrochalcone, of significant interest in the scientific and medical communities.[1][2] Extracted from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," this natural compound has been the subject of numerous studies to elucidate its therapeutic potential.[3][4] This document provides a comprehensive overview of the physicochemical properties of this compound, presenting key data in a structured format to support research and development efforts.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in biological systems and for the formulation of potential drug products.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀O₅ | [1] |

| Molecular Weight | 316.35 g/mol | |

| IUPAC Name | 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |

| CAS Number | 119425-90-0 | |

| Appearance | White powder | |

| Melting Point | 132-133°C | |

| Boiling Point | 509.9 ± 50.0 °C (Predicted) | |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.06 ± 0.15 (Predicted) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. Limited solubility in water. In a DMSO:PBS (pH 7.2) (1:2) solution, the solubility is 0.33 mg/ml. | |

| SMILES | COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |

| InChIKey | ZPFRAPVRYLGYEC-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not extensively available in the public domain. The presented values are based on data from chemical suppliers and databases, with some values being computationally predicted.

For solubility, a general protocol for preparation of this compound solutions for in vitro and in vivo studies is as follows:

Protocol for Solution Preparation:

-

For in vitro studies: A stock solution is typically prepared by dissolving this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM or ≥100 mg/mL). This stock solution is then further diluted with the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.1%).

-

For in vivo studies: Due to its poor water solubility, formulations for in vivo administration often involve co-solvents or delivery vehicles. One reported method involves preparing a solution in a mixture of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline). Sonication or gentle heating may be used to aid dissolution.

Biological Activity and Signaling Pathways

Below are diagrams illustrating the known signaling pathways affected by this compound.

Caption: this compound inhibits the phosphorylation of ERK and JNK.

Caption: this compound inhibits the ATP-sensitive potassium (KATP) channel.

Experimental Workflow for In Vitro Analysis

Caption: Generalized workflow for determining the IC₅₀ of this compound.

References

Loureirin B chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Loureirin B is chemically identified as 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | [2] |

| Molecular Formula | C₁₈H₂₀O₅ | |

| Molecular Weight | 316.35 g/mol | |

| CAS Number | 119425-90-0 | |

| Appearance | White powder | |

| Melting Point | 132-133°C | |

| Boiling Point (Predicted) | 509.9 ± 50.0 °C | |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | |

| Solubility | Soluble in DMSO (≥150 mg/mL), methanol, ethanol, and other organic solvents. |

Biological Activities and Mechanisms of Action

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

| Parameter | Value | Experimental Context | Source |

| IC₅₀ for PAI-1 Inhibition | 26.10 µM | Cell-free chromogenic assay |

Modulation of the TGF-β/Smad Signaling Pathway

This compound has been shown to exert anti-fibrotic effects by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical driver of fibrosis, leading to the excessive deposition of extracellular matrix (ECM) components. This compound can downregulate the expression of key fibrotic markers such as type I and type III collagen and α-smooth muscle actin (α-SMA).

Experimental Protocol: Western Blot Analysis for TGF-β/Smad Pathway (Summarized)

To investigate the effect of this compound on the TGF-β/Smad pathway, human fibroblasts are stimulated with TGF-β1 in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Smad2 and Smad3, as well as total Smad2 and Smad3, to assess the activation of the pathway. The levels of fibrotic proteins like collagen I, collagen III, and α-SMA are also analyzed.

Isolation and Synthesis

This compound is a naturally occurring compound found in the resin of Dracaena cochinchinensis. The isolation typically involves extraction of the resin with organic solvents such as ethanol, followed by chromatographic purification techniques to yield the pure compound. While total synthesis of this compound is feasible, isolation from its natural source remains a common method for obtaining this compound for research purposes.

Future Directions

The multifaceted pharmacological profile of this compound presents exciting opportunities for further research and development. Key areas for future investigation include:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound.

-

Preclinical and Clinical Evaluation: Rigorous preclinical studies in various disease models to assess the therapeutic potential of this compound, which could pave the way for future clinical trials.

References

Loureirin B: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Loureirin B, a dihydrochalcone flavonoid, is a significant bioactive compound predominantly isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood." This traditional medicine has been used for centuries for its purported therapeutic properties. Modern scientific investigation has identified this compound as a key contributor to the resin's pharmacological effects, which include anti-inflammatory, anti-fibrotic, and ion channel modulating activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, analytical methodologies, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

Current scientific literature overwhelmingly points to the genus Dracaena as the primary, if not sole, natural source of this compound. While the compound is a member of the dihydrochalcone class of flavonoids, which are present in various plants, this compound itself has been specifically and consistently isolated from Dracaena species.

Primary Source: Dracaena cochinchinensis

Dracaena cochinchinensis is the most well-documented source of this compound.[1][2][3] The compound is found in the red resin produced by the plant, often in response to injury. The concentration of this compound can vary significantly between different tissues of the plant.

Table 1: Concentration of this compound in Different Tissues of Dracaena cochinchinensis

| Plant Tissue | Concentration of this compound (mg/g DW) |

| Bark of the damaged trunk (BDT) | High (specific value not consistently reported, but significantly higher than other tissues)[4] |

| Bark of the undamaged trunk (BUT) | Low (reported to be 264 times lower than in BDT)[4] |

| Young leaves (YL) | Not detected |

| Senescent leaves (SL) | Not detected |

| Flowers (FL) | Not detected |

| Fruits (FR) | Not detected |

| Seeds (S) | Not detected |

| Xylem of the root (XR) | Not detected |

| Bark of the root (BR) | Not detected |

| Xylem of the undamaged trunk (XUT) | Not detected |

| Xylem of the damaged trunk (XDT) | Not detected |

Data synthesized from available research. DW = Dry Weight.

Other Potential Dracaena Sources

This compound has also been reported in other Dracaena species, including Dracaena cinnabari, another source of Dragon's Blood resin. However, quantitative data on the concentration of this compound in these species are less readily available compared to D. cochinchinensis. Recent phylogenetic studies have led to the inclusion of the genus Sansevieria within Dracaena, which could open new avenues for exploring potential sources of this compound and related compounds within this expanded genus.

Experimental Protocols

Isolation and Quantification of this compound from Dracaena Resin

A standard method for the analysis of this compound involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol: HPLC-ESI-MS for this compound Quantification

-

Sample Preparation:

-

Grind the dried resin of Dracaena cochinchinensis into a fine powder.

-

Extract the powder with a suitable organic solvent, such as methanol or ethanol, using methods like sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

For plasma and tissue samples in pharmacokinetic studies, protein precipitation with ethyl acetate is a common pretreatment step.

-

-

Chromatographic Separation:

-

Utilize a C18 reversed-phase HPLC column (e.g., Welch Ultimate XB-C18).

-

Employ a mobile phase consisting of an acetonitrile and water gradient, often with a small percentage of an acid like acetic acid to improve peak shape (e.g., water-acetonitrile, 42:58, v/v, containing 0.1% glacial acetic acid).

-

Set a constant flow rate (e.g., 1.0 mL/min).

-

Maintain the column at a constant temperature (e.g., 25°C).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in negative or positive ion mode.

-

For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Construct a calibration curve using a series of known concentrations of a purified this compound standard.

-

Determine the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

-

Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, which provides a molecular basis for its observed pharmacological effects.

Inhibition of the TGF-β Signaling Pathway

This compound exhibits anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This is particularly relevant in the context of hypertrophic scar formation.

-

Mechanism: TGF-β1 is a key cytokine that promotes fibrosis by activating fibroblasts and stimulating the deposition of extracellular matrix (ECM) proteins like collagen. This compound has been shown to downregulate the expression of Type I and Type III collagen. It also inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway. Furthermore, this compound can suppress the TGF-β1-induced activation of the ERK/JNK pathway, which also contributes to its anti-fibrotic effects. A related study suggests that this compound's anti-fibrotic action may also involve the Pin1/TGF-β1 signaling pathway.

This compound Inhibition of the TGF-β Pathway

Caption: this compound's inhibitory action on the TGF-β signaling pathway.

Modulation of Ion Channels

This compound has been identified as a modulator of several ion channels, which underlies its effects on the immune system and insulin secretion.

-

Kv1.3 Channel Inhibition: this compound is an inhibitor of the voltage-gated potassium channel Kv1.3. These channels are crucial for regulating the membrane potential of T-lymphocytes. By inhibiting Kv1.3, this compound causes membrane depolarization, which in turn reduces calcium influx and suppresses the release of pro-inflammatory cytokines like IL-2 from activated T-cells. Interestingly, even in the absence of Kv1.3, this compound can still inhibit Ca2+ influx, suggesting it also acts on the STIM1/Orai1 channel.

This compound's Effect on T-Cell Activation

Caption: this compound inhibits T-cell activation via ion channel modulation.

-

KATP Channel Inhibition and Insulin Secretion: this compound has been shown to promote insulin secretion from pancreatic β-cells. It achieves this by inhibiting ATP-sensitive potassium (KATP) channels. The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. This effect is dependent on the extracellular glucose concentration. This compound also upregulates the mRNA levels of Pdx-1 and MafA, transcription factors important for β-cell function. Another study suggests that this compound may also promote insulin secretion by activating the GLP-1 receptor and the AKT/PDX1 signaling pathway.

This compound's Mechanism of Insulin Secretion

Caption: this compound stimulates insulin secretion by inhibiting KATP channels.

Conclusion

This compound stands out as a promising natural product with well-defined mechanisms of action. While its natural occurrence appears to be restricted to the Dracaena genus, its potent bioactivities warrant further investigation for therapeutic applications. The detailed experimental protocols for its analysis and the elucidated signaling pathways provide a solid foundation for future research and development. This technical guide serves as a comprehensive resource for scientists working on the discovery and development of novel therapeutics based on this intriguing dihydrochalcone.

References

Loureirin B in Cardiovascular Disease: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin B, a flavonoid compound extracted from Dracaena cochinchinensis, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cardioprotective effects of this compound. It details the compound's multifaceted actions, including its potent anti-inflammatory and anti-fibrotic properties. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in cardiovascular drug development.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. Pathological processes such as cardiac fibrosis, myocardial ischemia/reperfusion (I/R) injury, and chronic inflammation are central to the progression of many CVDs, leading to adverse cardiac remodeling and heart failure. This compound has demonstrated significant potential in mitigating these pathological changes through its influence on key cellular signaling cascades. This guide focuses on its mechanisms of action in preclinical models of cardiac fibrosis and myocardial I/R injury, providing a foundational understanding for future research and therapeutic development.

Mechanism of Action in Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to stiffening of the heart muscle and impaired cardiac function. This compound has been shown to attenuate cardiac fibrosis by targeting key signaling pathways involved in fibroblast activation and collagen synthesis.

Inhibition of the Pin1/TGF-β1 Signaling Pathway

In a mouse model of cardiac fibrosis induced by transverse aortic constriction (TAC), this compound administration has been shown to prevent cardiac fibrosis and improve cardiac function.[1] The underlying mechanism involves the suppression of the Pin1/TGF-β1 signaling pathway.[1]

Experimental Model: Transverse Aortic Constriction (TAC) in mice.[1]

Key Findings:

-

This compound treatment inhibited the TAC-induced elevation of inflammatory factors, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]

-

The expression of transforming growth factor-β1 (TGF-β1) and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), both key mediators of fibrosis, were significantly reduced by this compound.[1]

-

In vitro, using cardiac fibroblasts (CFs) stimulated with Angiotensin II (Ang II), this compound inhibited fibroblast activation and collagen synthesis.

Table 1: Effect of this compound on Cardiac Function and Fibrosis in a TAC Mouse Model

| Parameter | TAC + Saline | TAC + this compound (10 mg/kg/day) |

| Cardiac Function | ||

| Ejection Fraction (%) | Significantly Reduced | Significantly Improved |

| Fractional Shortening (%) | Significantly Reduced | Significantly Improved |

| Fibrosis Markers | ||

| Collagen Deposition | Significantly Increased | Significantly Reduced |

| TGF-β1 Expression | Significantly Increased | Significantly Reduced |

| Pin1 Expression | Significantly Increased | Significantly Reduced |

| Inflammatory Cytokines | ||

| IL-1β | Significantly Increased | Significantly Reduced |

| IL-6 | Significantly Increased | Significantly Reduced |

| TNF-α | Significantly Increased | Significantly Reduced |

Signaling Pathway Diagram:

Mechanism of Action in Myocardial Ischemia/Reperfusion (I/R) Injury

Myocardial I/R injury is a complex phenomenon that paradoxically damages the heart upon restoration of blood flow after an ischemic event. This compound has been shown to confer cardioprotection in this setting by targeting inflammation and fibrosis.

Inhibition of the PAI-1/TGF-β1/Smad Signaling Pathway

Experimental Model: Myocardial Ischemia/Reperfusion (MI/R) in mice.

Key Findings:

-

This compound administration (0.5 mg/kg or 1 mg/kg) for 4 weeks improved left ventricular (LV) function and reduced myocardial infarction in MI/R mice.

-

The expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in the heart was reduced by this compound treatment.

-

This compound downregulated the expression of fibrosis-related proteins, including fibronectin, collagen I, collagen III, and α-smooth muscle actin (α-SMA).

Table 2: Effect of this compound on Cardiac Function and Infarct Size in a MI/R Mouse Model

| Parameter | Sham | MI/R | MI/R + LrB (0.5 mg/kg) | MI/R + LrB (1 mg/kg) |

| Cardiac Function | ||||

| LVEF (%) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |

| LVFS (%) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |

| LVEDD (mm) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| LVESD (mm) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Infarct Size | ||||

| Infarct Area (%) | N/A | Significantly Increased | Significantly Decreased | Significantly Decreased |

Signaling Pathway Diagram:

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key driver of cardiovascular disease. This compound exhibits potent anti-inflammatory effects by modulating critical inflammatory signaling pathways.

Regulation of the STAT6/NF-κB Signaling Pathway

In the context of ischemia/reperfusion injury, this compound has been shown to modulate microglial polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by regulating the STAT6/NF-κB signaling pathway. While this study was conducted in a cerebral ischemia model, the pathway is highly relevant to cardiovascular inflammation.

Experimental Model: Oxygen-glucose deprivation/reperfusion (OGD/R) in BV2 microglial cells.

Key Findings:

-

This compound treatment increased the expression of phosphorylated STAT6 (p-STAT6).

-

Conversely, this compound reduced the expression of phosphorylated NF-κB p65 (p-p65).

-

This modulation of STAT6 and NF-κB activity was associated with a decrease in pro-inflammatory M1 markers and an increase in anti-inflammatory M2 markers.

Table 3: Effect of this compound on STAT6 and NF-κB Phosphorylation

| Treatment | p-STAT6 Expression | p-NF-κB p65 Expression |

| Control | Baseline | Baseline |

| OGD/R | Decreased | Increased |

| OGD/R + this compound | Significantly Increased | Significantly Decreased |

Signaling Pathway Diagram:

Suppression of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to stress and inflammation. While direct evidence in a cardiovascular context is still emerging, studies in other cell types have shown that this compound can suppress the activation of the MAPK signaling pathway. This mechanism is highly relevant to the inflammatory component of cardiovascular diseases.

Key Findings from Non-Cardiovascular Studies:

-

This compound has been observed to decrease the phosphorylation levels of ERK, JNK, and p38 in a dose-dependent manner.

Table 4: General Effect of this compound on MAPK Phosphorylation

| Kinase | Phosphorylation Level with this compound |

| p-ERK | Decreased |

| p-JNK | Decreased |

| p-p38 | Decreased |

Signaling Pathway Diagram:

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the studies on this compound's mechanism of action in cardiovascular disease.

In Vivo Models

-

Transverse Aortic Constriction (TAC):

-

Objective: To induce pressure overload-induced cardiac hypertrophy and fibrosis in mice.

-

Procedure: Male C57BL/6 mice are anesthetized, and a thoracotomy is performed. A suture is tied around the transverse aorta between the innominate and left common carotid arteries with a spacer (e.g., a 27-gauge needle) to create a defined constriction. The spacer is then removed. Sham-operated animals undergo the same procedure without aortic constriction. This compound (e.g., 10 mg/kg/day) or saline is continuously delivered via subcutaneous osmotic mini-pumps.

-

Assessment: Cardiac function is assessed by echocardiography. Cardiac tissue is collected for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot, qPCR).

-

-

Myocardial Ischemia/Reperfusion (MI/R) Injury:

-

Objective: To mimic the effects of a heart attack and subsequent reperfusion therapy.

-

Procedure: Male C57BL/6 mice are anesthetized and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture for a defined period (e.g., 45 minutes) to induce ischemia. The suture is then released to allow reperfusion. Sham-operated animals undergo the same procedure without LAD ligation. This compound (e.g., 0.5 or 1 mg/kg/day) is administered, often for several weeks.

-

Assessment: Cardiac function is evaluated by echocardiography. Infarct size is determined by staining heart sections with triphenyltetrazolium chloride (TTC). Myocardial fibrosis is assessed by Masson's trichrome staining.

-

In Vitro Models

-

Angiotensin II (Ang II)-Treated Cardiac Fibroblasts:

-

Objective: To model fibroblast activation and collagen synthesis in vitro.

-

Procedure: Primary cardiac fibroblasts are isolated from neonatal rat or mouse hearts. The cells are cultured and then stimulated with Ang II (e.g., 100 nM for 24 hours) in the presence or absence of this compound at various concentrations.

-

Assessment: Cell proliferation can be measured by MTT assay. The expression of fibrotic markers such as α-SMA, collagen I, and collagen III is quantified by Western blot and qPCR.

-

Molecular Biology Techniques

-

Western Blotting:

-

Objective: To detect and quantify the expression levels of specific proteins.

-

Procedure: Protein lysates from cardiac tissue or cultured cells are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TGF-β1, p-Smad2/3, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.

-

-

Quantitative Real-Time PCR (qPCR):

-

Objective: To measure the mRNA expression levels of target genes.

-

Procedure: Total RNA is extracted from cardiac tissue or cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for the genes of interest (e.g., IL-6, TNF-α, collagen I) and a SYBR Green-based detection method. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

-

Sircol Collagen Assay:

-

Objective: To quantify the total collagen content in tissue or cell culture samples.

-

Procedure: This colorimetric assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen. The absorbance of the dye-collagen complex is measured spectrophotometrically.

-

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with its targets.

-

Conducting more extensive dose-response and pharmacokinetic/pharmacodynamic studies.

-

Evaluating the efficacy and safety of this compound in large animal models of cardiovascular disease.

-

Exploring the potential for combination therapies with existing cardiovascular drugs.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for advancing this compound from a promising preclinical compound to a potential novel therapy for patients with cardiovascular disease.

References

Loureirin B: A Comprehensive Pharmacological Profile and Therapeutic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a flavonoid and a prominent bioactive constituent isolated from the traditional Chinese medicine Resina Draconis (Dragon's Blood), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its multifaceted therapeutic potential, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, cardiovascular, and immunomodulatory activities. These effects are attributed to its ability to modulate a variety of cellular signaling pathways.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It effectively reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][5] The immunosuppressive effects of this compound are mediated through the inhibition of STIM1/Orai1 and KV1.3 channels in T-cells. This inhibition leads to a reduction in calcium ion (Ca2+) influx and subsequent suppression of interleukin-2 (IL-2) secretion, a critical cytokine for T-cell proliferation and activation. Furthermore, this compound has been shown to alleviate the autoimmune responses in a rat model of collagen-induced arthritis by blocking NFAT1 activation and reducing Kv1.3 expression in activated T cells.

Anticancer Activity

In the realm of oncology, this compound has shown promising anti-cancer effects against various cancer cell lines. In cervical cancer cells (HeLa), it has been found to inhibit proliferation, induce apoptosis, and reduce invasion and migration by suppressing the PI3K/AKT signaling pathway. Studies on Loureirin analogues have also highlighted their potential in colorectal cancer by regulating the cell cycle and the Fas death receptor pathway.

Neuroprotective Effects

This compound exhibits potent neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion injury. Its mechanism of action involves the modulation of microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This modulation is achieved through the regulation of the STAT6/NF-κB signaling pathway. Additionally, the neuroprotective effects of this compound are associated with the activation of the AKT, CREB, and Nrf2 pathways.

Cardiovascular and Metabolic Effects

In the context of metabolic diseases, this compound has been shown to reduce insulin resistance and chronic inflammation in a rat model of Polycystic Ovary Syndrome (PCOS) by upregulating GPR120 and activating the LKB1/AMPK signaling pathway. It also protects against diet-induced obesity by activating the adipose tissue ω3 PUFA-GPR120-UCP1 axis, which promotes thermogenesis. Furthermore, this compound promotes insulin secretion by acting as a glucagon-like peptide-1 receptor (GLP-1R) agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological activities and pharmacokinetic profile of this compound.

Table 1: In Vitro and In Vivo Pharmacological Activities of this compound

| Pharmacological Effect | Model | Key Findings | Quantitative Data | Reference |

| PAI-1 Inhibition | Cell-free assay | Inhibits plasminogen activator inhibitor-1 | IC50: 26.10 μM | |

| Anticancer (Cervical Cancer) | HeLa cells | Inhibited cell viability | Decline to 53.17% at 24h with 20 μg/mL | |

| Anticancer (Cervical Cancer) | HeLa cells | Decreased cell colonies | From 156.7 to 102.7 with 20 μg/mL | |

| Neuroprotection | PC12 cells (OGD/R) | Treatment with this compound after OGD | 10 μM concentration used | |

| Cardiac Fibrosis | Mice (TAC model) | Prevented cardiac fibrosis and improved cardiac function | 10 mg/kg/day | |

| Cardiac Ischemia/Reperfusion | Mice (MI/R model) | Improved cardiac function and reduced infarct size | 0.5 mg/kg and 1 mg/kg per day | |

| Immunosuppression | Jurkat T cells | Inhibited Ca2+ influx and IL-2 secretion | Dose-dependent inhibition of STIM1/Orai1 | |

| Anti-obesity | Mice (diet-induced) | Prevents diet-induced obesity and ameliorates metabolic abnormalities | Not specified | |

| PCOS | Rats (letrozole-induced) | Reduced body weight and improved ovarian morphology | Not specified | |

| Antidiabetic | Ins-1 cells | Promotes insulin secretion | 0.01, 0.1, and 1 μM |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Model | Reference |

| Cmax (LB-loaded NLs) | 3.247 ± 0.631 ng/mL | Rats | |

| T1/2 (LB-loaded NLs) | 14.765 ± 10.780 min | Rats | |

| AUC (LB-loaded NLs) | 2.957 ± 0.201 ng/mLh | Rats | |

| Plasma Clearance (LB-loaded NLs) | 0.132 ± 0.901 ng/mLh | Rats | |

| Tissue Distribution | Highest in liver, followed by kidney, lung, spleen, heart, and cerebrum | Rats |

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound Exerts its Immunosuppressive Effects by Inhibiting STIM1/Orai1 and KV1.3 Channels [frontiersin.org]

- 3. This compound Exerts its Immunosuppressive Effects by Inhibiting STIM1/Orai1 and KV1.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates cardiac fibrosis by suppressing Pin1/TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activities of Loureirin B

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin B, a flavonoid and a primary bioactive constituent of Resina Draconis (Dragon's Blood), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. This document synthesizes quantitative data from multiple studies, outlines key experimental methodologies, and presents visual representations of the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound, with the chemical formula C18H20O5, is a dihydrochalcone that has been traditionally used in Chinese medicine.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This guide serves as a technical resource for researchers and professionals in the field of drug discovery and development, providing a consolidated overview of the current state of knowledge regarding this compound's biological functions.

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer activity across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, invasion, and migration.

Signaling Pathways in Anti-Cancer Activity

A key pathway implicated in this compound's anti-cancer effects is the PI3K/AKT signaling cascade. In cervical cancer cells (HeLa), this compound has been shown to suppress this pathway, leading to reduced cell viability and proliferation.[2] Furthermore, studies on colorectal cancer have indicated that this compound analogues can regulate the cell cycle and the Fas death receptor pathway.[3]

References

An In-depth Technical Guide to the Neuroprotective Effects of Loureirin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Loureirin B, a flavonoid compound derived from Resina Draconis. We delve into the molecular mechanisms, summarize key quantitative findings from preclinical studies, and provide detailed experimental protocols and workflow visualizations to support further research and development in neurotherapeutics.

Executive Summary

This compound has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. Preclinical evidence demonstrates its efficacy in models of ischemic stroke and spinal cord injury. Its primary neuroprotective functions are attributed to its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, and neuronal regeneration. Specifically, this compound attenuates neuroinflammation by shifting microglial polarization, combats oxidative damage by activating the Nrf2 pathway, and promotes axonal regrowth by regulating the Akt/GSK-3β axis. This guide synthesizes the current data, offering a foundational resource for its potential development as a therapeutic agent for neurodegenerative diseases and acute neuronal injury.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 2.1: Summary of In Vitro Neuroprotective Effects of this compound

| Model System | Cell Type | Insult | This compound Concentration | Key Quantitative Findings | Reference(s) |

| Ischemia/Reperfusion | BV2 Microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not Specified | - Markedly decreased the proportion of M1 microglia. - Significantly increased the proportion of M2 microglia. - Reduced levels of pro-inflammatory cytokines. - Increased levels of anti-inflammatory cytokines. | [1] |

| Ischemia/Reperfusion | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 µM | - Promoted expression of Heme Oxygenase-1 (HO-1) and Bcl-2. - Activated PI3K/AKT/CREB and Nrf2 signaling pathways. | [2][3] |

| Axon Regeneration | Primary Neurons | Not Specified (In vitro culture) | Not Specified | - Effectively promoted neuron polarization and axon regeneration. | [4][5] |

Note: While a specific IC50 value for this compound in neuroprotection is not detailed in the reviewed literature, a related compound, Loureirin C, was found to have an IC50 of 4.942 μM in SH-SY5Y cells subjected to OGD/R, suggesting a potent effect for this class of compounds.

Table 2.2: Summary of In Vivo Neuroprotective Effects of this compound

| Model System | Animal Model | Insult | This compound Dosage | Key Quantitative Findings | Reference(s) |

| Ischemic Stroke | Sprague-Dawley Rats | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Not Specified | - Significantly reduced infarct volume. - Improved neurological and neurobehavioral deficits. - Improved histopathological changes and reduced neuronal loss. | |

| Spinal Cord Injury | Rat Model | Traumatic Acute SCI | Not Specified | - Effectively promoted axon regeneration. |

Mechanisms of Action: Key Signaling Pathways

This compound exerts its neuroprotective effects by modulating several interconnected signaling pathways. The primary mechanisms identified are the suppression of neuroinflammation via STAT6/NF-κB, mitigation of oxidative stress through the PI3K/Akt/Nrf2 pathway, and promotion of neuronal repair via the Akt/GSK-3β pathway.

Modulation of Microglial Polarization via STAT6/NF-κB

In the context of cerebral ischemia, neuroinflammation mediated by microglia is a key driver of secondary neuronal damage. This compound beneficially modulates this response by promoting the switch of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is achieved by activating the STAT6 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway. The direct interaction between STAT6 and NF-κB is a critical nexus for controlling inflammatory gene expression.

Antioxidant Response via PI3K/Akt/Nrf2 Pathway

Oxidative stress is a major contributor to cell death following ischemic injury. This compound counters this by activating the PI3K/Akt signaling cascade, which is a crucial regulator of the Nrf2-ARE (Antioxidant Response Element) pathway. Activation of Akt leads to the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression. In the nucleus, Nrf2 binds to the ARE, driving the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and anti-apoptotic proteins such as Bcl-2.

Axon Regeneration via Akt/GSK-3β Pathway

Following physical trauma to the central nervous system, such as spinal cord injury, axon retraction limits functional recovery. This compound has been shown to promote axon regeneration by first inhibiting endoplasmic reticulum (ER) stress, which in turn preserves mitochondrial function. This cellular stability allows for the reactivation of the pro-survival Akt/GSK-3β pathway. Akt phosphorylates and thereby inactivates GSK-3β, a kinase that, when active, can destabilize microtubules. By inhibiting GSK-3β, this compound promotes the stability of microtubules, which is essential for axonal structure and growth.

Experimental Protocols & Workflows

Reproducibility is paramount in scientific investigation. This section outlines the generalized methodologies for the key in vivo and in vitro models used to study the neuroprotective effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard and widely used procedure to mimic ischemic stroke in rodents.

Objective: To induce a focal cerebral ischemia followed by reperfusion to assess the neuroprotective effects of a test compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A nylon monofilament suture with a rounded tip is inserted from the ECA into the ICA to block the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

-

Reperfusion: The suture is withdrawn to allow blood flow to resume.

-

Compound Administration: this compound or vehicle is administered (e.g., intragastrically or intravenously) at a predetermined time before or after the ischemic insult.

-

Outcome Assessment (24h-7days post-MCAO):

-

Neurological Deficit Scoring: Animals are scored on a scale (e.g., Zea-Longa 5-point scale) to assess motor and neurological function.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

-

Histology & Immunohistochemistry: Brain sections are analyzed for neuronal loss (Nissl staining) and expression of pathway-specific markers (e.g., p-STAT6, NF-κB).

-

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model simulates the ischemic conditions of stroke at a cellular level.

Objective: To induce ischemic-like injury in cultured neuronal or glial cells to investigate cellular mechanisms and screen for protective compounds.

Methodology:

-

Cell Culture: Plate cells (e.g., BV2 microglia, PC12 neuronal cells) in appropriate culture medium and allow them to adhere.

-

Oxygen-Glucose Deprivation (OGD): Replace normal culture medium with glucose-free medium (e.g., Earle's Balanced Salt Solution). Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 2-6 hours.

-

Reperfusion/Reoxygenation: Remove plates from the chamber and replace the glucose-free medium with normal, glucose-containing culture medium. Return plates to a standard normoxic incubator (95% air, 5% CO₂) for 18-24 hours.

-

Compound Treatment: this compound is typically added to the culture medium either before OGD, during OGD, or at the onset of reoxygenation.

-

Outcome Assessment:

-

Cell Viability Assays: Quantify cell survival using MTT or LDH release assays.

-

Western Blotting: Measure the expression and phosphorylation state of key proteins in signaling pathways (e.g., Akt, p-Akt, Nrf2).

-

Immunofluorescence: Visualize protein localization (e.g., nuclear translocation of Nrf2) or cell-specific markers.

-

ELISA: Quantify the concentration of secreted cytokines in the culture medium.

-

General Experimental Workflow

The diagram below illustrates a typical workflow for investigating a neuroprotective compound like this compound, from initial hypothesis to mechanistic validation.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, operating through a synergistic combination of anti-inflammatory, antioxidant, and pro-regenerative mechanisms. The data summarized in this guide highlight its efficacy in clinically relevant models of ischemic stroke and spinal cord injury.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Dose-Response Studies: Comprehensive dose-response analyses are needed to establish optimal therapeutic concentrations and windows for both in vitro and in vivo applications.

-

Chronic Neurodegenerative Models: The efficacy of this compound should be investigated in chronic models of neurodegeneration (e.g., models for Parkinson's or Alzheimer's disease) to assess its potential for long-term therapeutic use.

-

Safety and Toxicology: Rigorous safety and toxicology studies are essential prerequisites for advancing this compound toward clinical trials.

By addressing these areas, the scientific and medical communities can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel treatment for a range of debilitating neurological disorders.

References

- 1. This compound protects against cerebral ischemia/reperfusion injury through modulating M1/M2 microglial polarization via STAT6 / NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes Axon Regeneration by Inhibiting Endoplasmic Reticulum Stress: Induced Mitochondrial Dysfunction and Regulating the Akt/GSK-3β Pathway after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Loureirin B: A Key Bioactive Constituent of Dragon's Blood in Traditional Chinese Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dragon's Blood, a potent resinous substance esteemed in traditional Chinese medicine for its wound-healing and blood-stasis-dispersing properties, owes much of its therapeutic efficacy to a complex interplay of phytochemicals. Among these, Loureirin B, a dihydrochalcone flavonoid, has emerged as a focal point of scientific investigation. This document provides a comprehensive technical overview of this compound, elucidating its chemical characteristics, botanical origins, and established roles within the context of Dragon's Blood. We delve into its multifaceted pharmacological activities, detailing the underlying molecular mechanisms and signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a curated synthesis of current knowledge to facilitate further exploration and therapeutic application of this promising natural compound.

Introduction

For centuries, Dragon's Blood, the deep red resin obtained from various species of the Dracaena genus, has been a cornerstone of traditional Chinese medicine.[1] Its applications range from treating traumatic injuries and fractures to alleviating pain and stopping bleeding.[2] Modern analytical techniques have enabled the deconstruction of this ancient remedy, revealing a rich composition of bioactive molecules. This compound, a prominent flavonoid constituent, has been identified as a significant contributor to the resin's therapeutic effects.[3] Extracted from the stems of Dracaena cochinchinensis, this compound has garnered considerable attention for its diverse pharmacological properties, including anti-inflammatory, anti-thrombotic, and neuroprotective activities. This whitepaper will provide a detailed examination of the scientific evidence supporting the role of this compound in the medicinal applications of Dragon's Blood.

Chemical and Physical Properties of this compound

This compound is chemically classified as a dihydrochalcone. Its fundamental properties are summarized in the table below, providing essential information for researchers engaged in its extraction, handling, and formulation.

| Property | Value | Reference |

| Molecular Formula | C18H20O5 | |

| Molecular Weight | 316.35 g/mol | |

| CAS Number | 119425-90-0 | |

| Appearance | White powder | |

| Solubility | Soluble in methanol, ethanol, and DMSO | |

| Melting Point | 132-133°C | |

| Boiling Point | 509.9±50.0 °C (Predicted) | |

| Density | 1.177±0.06 g/cm3 (Predicted) |

Botanical Origin and Traditional Use

Botanical Source

This compound is primarily isolated from the resin of Dracaena cochinchinensis (Lour.) S. C. Chen, a plant species commonly known as the Chinese dragon tree. This species is a significant source of the traditional Chinese medicine "Xue Jie," or Dragon's Blood. The resin is a dark red substance that exudes from the stems of the tree.

Traditional Chinese Medicine (TCM) Applications

In the framework of Traditional Chinese Medicine, Dragon's Blood is categorized as an herb that invigorates the blood and dispels blood stasis. Its primary functions include stopping bleeding, promoting wound healing, and alleviating pain. It is traditionally used both internally and topically for a variety of conditions, including traumatic injuries, fractures, and ulcers.

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to elucidate the molecular mechanisms that underpin the traditional uses of Dragon's Blood, with this compound emerging as a key player in many of these processes.

Hemostatic and Anti-thrombotic Effects

| Parameter | Value | Reference |

| PAI-1 Inhibition (IC50) | 26.10 μM |

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of pro-inflammatory mediators and suppress the activation of immune cells. One of the key mechanisms underlying its immunosuppressive effects is the inhibition of both KV1.3 and STIM1/Orai1 channels in T cells. This dual inhibition leads to a reduction in calcium influx and subsequent suppression of interleukin-2 (IL-2) secretion, a critical cytokine for T cell proliferation and activation.

Jurkat T cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum. For the calcium influx assay, cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated to induce calcium influx in the presence or absence of this compound. Changes in intracellular calcium concentration were measured using flow cytometry.

Neuroprotective Effects

This compound exhibits neuroprotective properties through multiple mechanisms. It has been shown to promote axon regeneration after spinal cord injury by inhibiting endoplasmic reticulum stress-induced mitochondrial dysfunction. Furthermore, this compound activates the Akt/GSK-3β signaling pathway, which is crucial for cell survival and microtubule stabilization, thereby promoting neuronal regeneration. The neuroprotective effects of this compound are also attributed to its regulation of the AKT, CREB, and Nrf2 pathways.

Caption: this compound's neuroprotective signaling pathway.

Effects on Insulin Secretion

This compound has been found to promote insulin secretion, suggesting its potential in the management of diabetes. Its mechanism of action involves the inhibition of KATP channels, leading to an influx of intracellular calcium. Additionally, this compound has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R), further enhancing insulin secretion.

Caption: this compound's mechanism for promoting insulin secretion.

Conclusion and Future Directions

This compound stands out as a highly promising bioactive compound within the traditional Chinese medicine, Dragon's Blood. Its well-documented pharmacological activities, including hemostatic, anti-inflammatory, neuroprotective, and insulin-secreting effects, provide a scientific basis for the historical use of this ancient remedy. The elucidation of its molecular targets and signaling pathways opens new avenues for modern drug discovery and development.

Future research should focus on several key areas. Further in-depth studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Clinical trials are warranted to evaluate its therapeutic efficacy and safety in human subjects for various conditions, including thrombotic disorders, inflammatory diseases, and neurodegenerative conditions. Furthermore, the synergistic effects of this compound with other compounds present in Dragon's Blood should be investigated to better understand the holistic therapeutic action of this traditional medicine. The continued exploration of this compound holds significant potential for the development of novel therapeutics derived from a rich history of traditional medicine.

References

In silico molecular docking studies of Loureirin B with target proteins

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Loureirin B, a flavonoid compound isolated from Dracaena cochinchinensis, with its various protein targets. The document summarizes key quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes associated signaling pathways and workflows.

Introduction to this compound and Its Therapeutic Potential

This compound is a flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] It has been reported to possess immunosuppressive, anti-inflammatory, anti-diabetic, and cardioprotective effects.[1][3][4] These therapeutic properties are attributed to its ability to interact with and modulate the activity of specific protein targets, thereby influencing various signaling pathways. Molecular docking simulations have been instrumental in elucidating the binding modes and affinities of this compound with these targets, providing a foundation for rational drug design and development.

Target Proteins of this compound and Binding Affinities

Several studies have identified key protein targets of this compound through in silico and experimental approaches. The following table summarizes the identified targets and the associated quantitative data from molecular docking and experimental assays.

| Target Protein/Complex | Therapeutic Area | Docking Score/Binding Affinity | Experimental Validation (IC50, etc.) | Reference |

| Pin1/TGF-β1 | Cardiac Fibrosis | Not explicitly stated in search results | This compound inhibits the expression of Pin1 and TGF-β1. | |

| STIM1/Orai1 | Immunosuppression | Not explicitly stated in search results | This compound directly inhibits the STIM1/Orai1 channel in a dose-dependent manner. | |

| KV1.3 Channel | Immunosuppression | Not explicitly stated in search results | This compound inhibits the KV1.3 channel. | |

| TGFβ/Smad Pathway Proteins | Diabetic Wound Healing | Molecular docking suggested potential action within this pathway. | This compound activates TGF-β/Smad signaling. | |

| GPR120, LKB1/AMPK Pathway Proteins | Polycystic Ovary Syndrome | Not explicitly stated in search results | This compound upregulates GPR120 and activates the LKB1/AMPK signaling pathway. | |

| Glucagon-like peptide-1 receptor (GLP-1R) | Diabetes | -CDOCKER_ENERGY was used as a metric for binding affinity, with GLP-1R showing optimal results. | This compound promotes insulin secretion via GLP-1R. | |

| Plasminogen activator inhibitor-1 (PAI-1) | Thrombosis | Not explicitly stated in search results | IC50 of 26.10 μM. | |

| Akt, ERK, JNK (MAPK Pathway) | Cancer, Inflammation | Not explicitly stated in search results | Loureirin A and B inhibit the phosphorylation of Akt, ERK, JNK, and p38. |

Experimental Protocols for Molecular Docking

While specific, detailed protocols for this compound docking are not exhaustively reported in every publication, this section outlines a generalized yet comprehensive methodology based on common practices in computational drug discovery.

A crucial first step in molecular docking is the preparation of both the ligand (this compound) and the target protein structure.

Ligand Preparation:

-

Obtain 3D Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using software such as ChemDraw or Avogadro.

-

Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using force fields like MMFF94 or UFF. This step is critical for ensuring a realistic ligand structure.

-

File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software, typically .pdbqt for AutoDock.

Protein Preparation:

-

Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Pre-processing: The protein structure is prepared by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., Gasteiger charges).

-

-

File Format Conversion: The prepared protein is saved in the appropriate format (e.g., .pdbqt).

This phase involves predicting the binding pose of this compound within the active site of the target protein.

Software and Algorithms:

-

Docking Software: Commonly used software includes AutoDock, Molegro Virtual Docker (MVD), and Discovery Studio.

-

Search Algorithm: Genetic algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, are frequently employed to explore the conformational space of the ligand.

Grid Box Definition:

-

A 3D grid box is defined around the active site of the target protein.

-

The dimensions and center of the grid box are set to encompass the entire binding pocket, allowing the docking algorithm to search for binding poses within this defined space.

Docking Execution:

-

The docking simulation is initiated, where the software systematically explores different conformations and orientations of this compound within the grid box.

-

Each pose is evaluated using a scoring function that estimates the binding free energy (ΔG).

The final step involves analyzing the output of the docking simulation.

-

Pose Selection: The docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: The best binding pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein. Software like PyMOL or Discovery Studio Visualizer is used for this purpose.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical workflow for in silico molecular docking studies.

Caption: TGF-β signaling pathway in cardiac fibrosis and the inhibitory role of this compound.

Caption: Immunosuppressive mechanism of this compound via inhibition of STIM1/Orai1 and Kv1.3.

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

In silico molecular docking has proven to be a powerful tool for understanding the molecular mechanisms underlying the therapeutic effects of this compound. By identifying key protein targets and elucidating the nature of their interactions, these computational studies provide valuable insights that can guide further experimental validation and the development of novel therapeutics. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. This compound Exerts its Immunosuppressive Effects by Inhibiting STIM1/Orai1 and KV1.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Exerts its Immunosuppressive Effects by Inhibiting STIM1/Orai1 and KV1.3 Channels [frontiersin.org]

- 3. This compound alleviates cardiac fibrosis by suppressing Pin1/TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Identification of Novel Protein Targets for Loureirin B: An In-depth Technical Guide

Abstract

Loureirin B, a flavonoid isolated from the traditional medicinal resin "Dragon's Blood," has demonstrated a wide array of pharmacological activities. Understanding its molecular mechanisms of action is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the identified protein targets of this compound and the signaling pathways it modulates. We present a compilation of quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling cascades and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a prominent bioactive constituent of Dracaena cochinchinensis, a plant resin with a long history in traditional medicine for promoting blood circulation.[1] Modern pharmacological studies have begun to elucidate the molecular basis for its therapeutic effects, revealing its interaction with a variety of protein targets. This guide aims to consolidate the current knowledge on this compound's protein targets and provide researchers with the necessary technical details to investigate its mechanisms of action further.

Identified Protein Targets and Modulated Signaling Pathways

This compound has been shown to interact directly with several protein targets and to modulate key signaling pathways involved in a range of physiological and pathological processes.

Direct Protein Targets

Several proteins have been identified as direct binding partners for this compound. These interactions are central to its observed biological effects.

-

Ion Channels:

-

ATP-sensitive potassium (KATP) channels: this compound inhibits KATP channel currents, leading to membrane depolarization and subsequent activation of voltage-dependent calcium channels.[3] This mechanism is crucial for its insulin secretagogue activity.[3]

-

Kv1.3 Potassium Channel: This voltage-gated potassium channel, predominantly expressed in T-lymphocytes, is a direct target of this compound. Inhibition of Kv1.3 by this compound leads to immunosuppressive effects.

-

STIM1/Orai1 Channels: this compound directly inhibits the store-operated calcium entry (SOCE) mediated by the STIM1/Orai1 complex in a dose-dependent manner, contributing to its immunosuppressive properties.

-

-

Glucagon-like peptide-1 receptor (GLP-1R): Molecular docking and experimental evidence suggest that this compound can activate GLP-1R, which in turn promotes insulin secretion.

Modulated Signaling Pathways

This compound exerts significant influence over several critical intracellular signaling cascades.

-

TGF-β/Smad Pathway: this compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by downregulating the phosphorylation of Smad2 and Smad3. This inhibition is associated with its anti-fibrotic effects.

-

MAPK/ERK and JNK Pathways: this compound can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This modulation is implicated in its anti-inflammatory and anti-cancer activities.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, crucial for cell survival and proliferation, is also modulated by this compound.

-

GPR120-UCP1 Axis: this compound has been found to activate the G protein-coupled receptor 120 (GPR120), leading to the upregulation of uncoupling protein 1 (UCP1) and promoting thermogenesis in adipose tissue.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with its protein targets.

| Target | Parameter | Value | Cell/Assay Type | Reference |

| PAI-1 | IC50 | 26.10 µM | Cell-free assay | |

| GLP-1R | -CDOCKER_ENERGY | 40.4163 | Molecular Docking |

Table 1: Binding Affinities and Inhibitory Concentrations of this compound for Direct Protein Targets.

| Signaling Pathway | Effect | Method | Cell Type | Reference |

| TGF-β/Smad | Inhibition of Smad2/3 phosphorylation | Western Blot | Human skin fibroblasts | |

| MAPK/ERK & JNK | Inhibition of ERK and JNK phosphorylation | Western Blot | Scar tissue ex vivo | |

| PI3K/AKT | Inhibition of AKT phosphorylation | Western Blot | Platelets | |

| KATP Channel | Inhibition of channel current | Electrophysiology | INS-1 cells | |

| Kv1.3 Channel | Inhibition of channel current | Electrophysiology | Jurkat T cells | |

| STIM1/Orai1 | Inhibition of Ca2+ influx | Calcium Imaging | Jurkat T cells |

Table 2: Effects of this compound on Key Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the identification and validation of this compound's protein targets.

Protein Target Identification Protocols

This method identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.

-

Cell Lysis: Prepare cell lysates from the desired cell line or tissue.

-

This compound Incubation: Incubate the cell lysate with this compound at various concentrations (and a vehicle control).

-

Protease Digestion: Subject the lysates to limited proteolysis using a protease such as thermolysin or pronase.

-

SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize by Coomassie blue or silver staining.

-

Band Excision and Mass Spectrometry: Excise protein bands that show increased stability (i.e., less degradation) in the presence of this compound and identify the proteins by mass spectrometry.

CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heat Shock: Heat the treated cells across a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis: Analyze the soluble fractions by Western blot using antibodies against candidate target proteins. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Target Validation and Mechanistic Study Protocols

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

TGF-β/Smad: anti-phospho-Smad2, anti-phospho-Smad3, anti-Smad2/3.

-

MAPK: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK.

-

PI3K/AKT: anti-phospho-AKT (Ser473), anti-AKT.

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an ECL detection system.

This protocol is for whole-cell patch-clamp recording to measure the effect of this compound on KATP and Kv1.3 channels.

-

Cell Preparation: Use cells endogenously expressing or transfected with the ion channel of interest (e.g., INS-1 cells for KATP, Jurkat T-cells for Kv1.3).

-

Patch-Clamp Recording:

-

Establish a whole-cell configuration.

-

For KATP channels, use a voltage ramp protocol to elicit currents.

-

For Kv1.3 channels, use a voltage step protocol to activate the channels.

-

-

This compound Application: Perfuse the cells with a solution containing this compound at various concentrations and record the changes in channel current.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the inhibitory effect of this compound.

-

Cell Loading: Load cells (e.g., Jurkat T-cells) with a calcium indicator dye such as Fura-2 AM.

-

Store Depletion: Deplete intracellular calcium stores using a SERCA inhibitor like thapsigargin in a calcium-free buffer.

-

Calcium Influx Measurement: Re-introduce extracellular calcium and measure the increase in intracellular calcium concentration, which reflects SOCE through STIM1/Orai1 channels.

-

This compound Treatment: Perform the assay in the presence and absence of this compound to quantify its inhibitory effect on calcium influx.

SPR can be used to determine the binding affinity and kinetics of this compound to a purified target protein (e.g., GLP-1R extracellular domain).

-

Protein Immobilization: Immobilize the purified target protein onto an SPR sensor chip.

-

This compound Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Data Acquisition: Measure the change in the SPR signal (response units) over time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for target identification.

Caption: TGF-β/Smad Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway Modulation by this compound.

Caption: General Workflow for Protein Target Identification.

Conclusion

This compound is a multifaceted natural product with a growing list of identified protein targets and modulated signaling pathways. This guide provides a foundational resource for researchers in the field, offering a synthesis of current knowledge and detailed experimental protocols. The continued investigation into the molecular interactions of this compound will undoubtedly pave the way for its potential therapeutic applications in a variety of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Alleviates Myocardial Ischemia/Reperfusion Injury via Inhibiting PAI-1/TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes insulin secretion through inhibition of KATP channel and influx of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory and antioxidant mechanisms of Loureirin B

An In-depth Technical Guide on the Core Anti-inflammatory and Antioxidant Mechanisms of Loureirin B

Audience: Researchers, scientists, and drug development professionals.

Introduction